molecular formula C8H7IN4O B2676365 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860784-46-9

6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide

Katalognummer: B2676365
CAS-Nummer: 860784-46-9
Molekulargewicht: 302.075
InChI-Schlüssel: QQEPGHVVAVNMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 860784-46-9) is a halogenated derivative of the imidazopyridine carbohydrazide scaffold. Its molecular formula is C₈H₇IN₄O, with a molecular weight of 302.08 g/mol . The compound features an iodine atom at the 6-position of the imidazopyridine ring and a carbohydrazide (-CONHNH₂) group at the 2-position.

  • Core formation: Reaction of 2-aminopyridine with ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate, followed by hydrazine hydrate treatment to yield the carbohydrazide backbone .

Eigenschaften

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEPGHVVAVNMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the cyclization of 2-aminopyridine derivatives with appropriate reagentsThe reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process includes iodination, cyclization, and subsequent functional group transformations under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticonvulsant and anticancer activities. .

Wirkmechanismus

The exact mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. In the case of its anticancer activity, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Imidazopyridine Carbohydrazides

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications References
6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide I (C6) 302.08 Not reported Potential anticancer, corrosion inhibition*
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide Cl (C6) 210.62 257–259 (derivative 7a) Antifungal, cytotoxic activity
7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide Cl (C7) 210.62 Not reported Lab reagent, synthetic intermediate
6-Bromo-(2,4-dimethoxyphenyl)methylidene derivative Br (C6) 433.24 Not reported Corrosion inhibition in acidic media

Key Observations :

  • Thermal Stability : Chloro derivatives (e.g., 7a) exhibit higher melting points (~257°C), suggesting stronger intermolecular forces due to Cl’s electronegativity .

Table 2: Cytotoxic and Antifungal Activities

Compound (Derivative) Cell Line (IC₅₀, μM) Antifungal Activity (MIC, μg/mL) References
6-Chloro-N'-(4-fluorobenzylidene) (7b) HepG2: 14.0; MCF-7: 16.0 M. canis: 4.0
6-Iodo-N'-[4-(trifluoromethyl)benzoyl] Not tested Not reported
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine Hep-2: 20.0; A375: 16.0 Not applicable
Hydrazinecarbothioamide (4h) Not applicable M. canis: 2.0

Key Findings :

  • Cytotoxicity : Chloro and bromo derivatives show moderate activity against cancer cell lines (e.g., HepG2 IC₅₀: 14–18 μM), while iodinated analogs like 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine exhibit comparable potency (Hep-2 IC₅₀: 20 μM) .
  • Antifungal Activity : Chloro-substituted carbohydrazides (e.g., 7b) and hydrazinecarbothioamides (4h) demonstrate stronger antifungal effects than iodinated variants, possibly due to optimized lipophilicity .

Biologische Aktivität

6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from the corresponding imidazo[1,2-a]pyridine derivatives. The introduction of the iodo group and the carbohydrazide moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity, with a notable focus on the C6 position of the imidazo ring, which plays a significant role in modulating activity against specific biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of protein geranylgeranylation. This inhibition is linked to its cytotoxic effects on cancer cell lines, notably HeLa cells.

Key Findings:

  • Cytotoxicity : Compounds derived from imidazo[1,2-a]pyridine have shown varying degrees of cytotoxicity. In studies involving HeLa cells, several derivatives exhibited half-maximal inhibitory concentrations (IC50) below 150 μM, indicating significant cytotoxic potential .
  • Inhibition of Rab Geranylgeranyl Transferase (RGGT) : The compound has been identified as an RGGT inhibitor, which is crucial for the prenylation of Rab proteins involved in intracellular transport processes. The structure-activity relationship studies demonstrated that modifications at the C6 position are critical for maintaining inhibitory activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that different substituents at the C6 position can enhance or diminish biological activity. For instance, bulky substituents may hinder interaction with the active site of RGGT .

Case Studies

Several studies have documented the biological effects of this compound:

Study 1: Cytotoxicity Against HeLa Cells

In a recent study, a series of imidazo derivatives were screened for cytotoxicity using the PrestoBlue® assay. The results indicated that compounds with specific substitutions at the C6 position showed promising cytotoxic effects with IC50 values ranging from 25 to 100 μM for the most active analogs .

CompoundIC50 (μM)Activity Type
1a<150Cytotoxic
1b25RGGT Inhibitor
1c100RGGT Inhibitor
1d>735Negligible

A mechanistic study focused on how these compounds interact with cellular pathways revealed that inhibition of RGGT leads to reduced cell viability and altered Rab protein function. This disruption is particularly relevant in cancer biology where protein prenylation is often upregulated .

Q & A

Q. Key Variables :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency .
  • Catalysts : Copper or palladium catalysts may accelerate coupling reactions but require inert conditions .
  • Yield Optimization : Yields for analogous compounds range from 55% to 85%, depending on halogen reactivity and purification methods .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imidazo[1,2-a]pyridine protons) and δ 9.1–9.3 ppm (hydrazide NH) confirm structural integrity .
    • ¹³C NMR : A carbonyl signal near δ 165 ppm verifies the carbohydrazide group .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 302.08 (C₈H₇IN₄O⁺) validate the molecular formula .
  • X-ray Crystallography : Resolves iodine positioning and hydrogen-bonding networks in solid-state structures .

Methodological Note : Use deuterated DMSO for solubility, and cross-validate with FT-IR (C=O stretch at ~1650 cm⁻¹) .

What biological activities have been reported for this compound derivatives, and how are these assays designed?

Answer:

  • Antimicrobial Activity :
    • In Vitro MIC Assays : Test against Mycobacterium tuberculosis (MDR-TB) using microplate dilution (MIC range: 0.03–5.0 μM) . Include cytotoxicity controls (e.g., Vero cells) to exclude non-specific effects .
  • Anticonvulsant Potential :
    • MES Test : Electroshock-induced seizures in rodent models; measure ED₅₀ values for potency comparisons (e.g., ED₅₀ < 30 mg/kg for bromo analogs) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen against receptor tyrosine kinases (e.g., c-Met) using kinase assays with ATP-competitive inhibitors .

Experimental Design : Use triplicate replicates, dose-response curves, and statistical validation (e.g., ANOVA) .

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

  • Substituent Modification :
    • Position 6 : Replace iodine with bromo/chloro to assess halogen-dependent activity .
    • Hydrazide Side Chain : Introduce arylidene groups (e.g., 4-prop-2-ynyloxy-benzylidene) to enhance lipophilicity and target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .
  • In Vivo Validation : Prioritize derivatives with low MIC/ED₅₀ for pharmacokinetic profiling (e.g., bioavailability, metabolic stability) .

Case Study : Bromo analogs showed 2-fold higher anticonvulsant activity than chloro derivatives, highlighting halogen electronegativity as a critical SAR factor .

What computational strategies are employed to predict the reactivity and binding modes of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, iodine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with c-Met kinase) over 100 ns trajectories to assess binding stability .
  • ADMET Prediction : Use tools like SwissADME to estimate LogP (≈2.1), BBB permeability, and CYP450 inhibition risks .

Validation : Correlate computational results with experimental IC₅₀ values to refine models .

How can contradictory data in biological activity studies (e.g., varying MICs) be resolved?

Answer:

  • Source Analysis :
    • Strain Variability : Test against standardized strains (e.g., M. tuberculosis H37Rv) to minimize discrepancies .
    • Assay Conditions : Control pH (e.g., 7.4 for physiological relevance) and solvent (DMSO ≤1% to avoid cytotoxicity) .
  • Data Triangulation :
    • Combine MIC data with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
    • Cross-validate with transcriptomics (e.g., RNA-seq) to identify differentially expressed genes in treated pathogens .

Example : Discrepancies in MICs for bromo derivatives (0.03 vs. 5.0 μM) were attributed to differences in bacterial efflux pump expression .

What are the best practices for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent iodine dissociation and oxidation .
  • Handling : Use glove boxes for air-sensitive reactions (e.g., palladium-catalyzed couplings) .
  • Waste Disposal : Neutralize hydrazide residues with dilute HCl before disposal to avoid exothermic decomposition .

Safety Note : Conduct stability studies (TGA/DSC) to determine decomposition thresholds (>150°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.